molecular formula C8H23ClO4Si4 B095869 Cyclotetrasiloxane, (chloromethyl)heptamethyl- CAS No. 17882-66-5

Cyclotetrasiloxane, (chloromethyl)heptamethyl-

Cat. No. B095869
CAS RN: 17882-66-5
M. Wt: 331.06 g/mol
InChI Key: KDACIXJUXOJZLX-UHFFFAOYSA-N
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Description

Cyclotetrasiloxane, (chloromethyl)heptamethyl- is a compound that is part of a family of organosilicon compounds characterized by their siloxane (Si-O-Si) backbone. This particular compound has been the subject of various studies due to its potential applications in materials science, especially in the synthesis of liquid-crystalline materials and polymers with unique properties.

Synthesis Analysis

The synthesis of cyclotetrasiloxane derivatives has been explored through different methods. For instance, the interaction of 1,5-disodiumoxyhexamethylsiloxane with dichlorodiorganosilanes has been reported to yield 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes with a preparative yield of 55–75% . Additionally, the chlorination of octamethylcyclotetrasiloxane (D_4) with sulphuryl chloride in the presence of benzoyl peroxide has been used to produce various dichloroderivatives . These methods demonstrate the versatility in synthesizing cyclotetrasiloxane derivatives, which can be further modified for specific applications.

Molecular Structure Analysis

The molecular structure of cyclotetrasiloxane derivatives has been studied using techniques such as X-ray crystallography and spectroscopy. For example, the molecular and crystal structure of a specific derivative, 2,6-bis[2-(heptamethylcyclotetrasiloxan-2-yl)ethyl]hexamethylcyclotetrasiloxane, was determined to establish parameters that are in agreement with wide-angle X-ray study data . Understanding the molecular structure is crucial for predicting the behavior and properties of these compounds in various applications.

Chemical Reactions Analysis

Cyclotetrasiloxane derivatives undergo various chemical reactions that lead to the formation of polymers and copolymers. The synthesis of mixed cyclotetrasiloxanes can result in the formation of polymers with a regular alternation of diorganosylil and dimethylsylil units . Additionally, the condensation reactions involving cyclotetrasiloxane derivatives can yield functional methylcyclohexa(hepta, octa)siloxanes and their structural isomers . These reactions are fundamental for the development of new materials with tailored properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclotetrasiloxane derivatives are influenced by their molecular structure. For instance, liquid-crystalline perylene tetracarboxylic bisimide derivatives bearing heptamethylcyclotetrasiloxane moieties exhibit a rectangular columnar phase at room temperature, which is promoted by the interdigitation of cyclotetrasiloxane rings into neighboring columns . The electron mobility in the columnar phase of these compounds is also noteworthy, with values on the order of 10^−2 cm^2 V^−1 s^−1 at room temperature . These properties are significant for potential electronic and optoelectronic applications.

Scientific Research Applications

Polymer Science and Applications

Polydimethylsiloxane, a related silicon-based organic polymer, demonstrates wide applicability in areas such as medical devices, elastomers, heat-resistant lubricants, and cosmetics. Its synthesis, characterization, surface modifications, and formation of biodegradable films/membranes significantly contribute to advancements in modern research and industrial applications. These polymers, including their copolymers, are explored for their viscoelastic, hydrophobic, cytocompatible, and herbicidal penetrant properties, which are instrumental in providing water-repellent coatings in the textile industry (Zaman et al., 2019).

Catalysis and Chemical Transformations

The catalytic aromatization of hydrocarbons over platinum-alumina catalysts highlights the significance of siloxane derivatives in enhancing the efficiency of chemical transformations. This process is crucial for understanding the mechanisms of aromatization over various catalysts and their applications in synthesizing valuable chemical products (Pines & Nogueira, 1981).

Pharmaceutical Research

Norbornane compounds, which include bicyclo [2.2.1]heptanes, are pivotal in drug research due to their unique molecular shape and structural properties. These compounds are not only utilized medicinally but also serve as test molecules for studying structure-activity relationships, showcasing the versatility of siloxane derivatives in pharmaceutical applications (Buchbauer & Pauzenberger, 1991).

Material Science and Surface Modifications

Research into polysiloxanes incorporating polyhedral oligomeric silsesquioxane (POSS) has unveiled new polymer physics, synthetic routes, and unexpected applications. These findings emphasize the role of siloxane derivatives in developing materials with enhanced physical properties and potential for biomaterials applications (Wu & Mather, 2009).

Environmental and Analytical Chemistry

Cyclodextrins, cyclic oligosaccharides composed of amylose subunits, have demonstrated interactions with mycotoxins that are beneficial for analytical chemistry. These interactions alter the chromatographic and fluorescence properties of mycotoxins, aiding in their detection and analysis in various matrices. This showcases the application of siloxane derivatives in enhancing analytical methodologies for environmental monitoring and food safety (Maragos et al., 2008).

properties

IUPAC Name

2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23ClO4Si4/c1-14(2)10-15(3,4)12-17(7,8-9)13-16(5,6)11-14/h8H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDACIXJUXOJZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCl)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23ClO4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066276
Record name Cyclotetrasiloxane, (chloromethyl)heptamethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclotetrasiloxane, (chloromethyl)heptamethyl-

CAS RN

17882-66-5
Record name 2-(Chloromethyl)-2,4,4,6,6,8,8-heptamethylcyclotetrasiloxane
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Record name Cyclotetrasiloxane, 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclotetrasiloxane, (chloromethyl)heptamethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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